3,4,6-Trichloro-N-methylphthalimide

Description

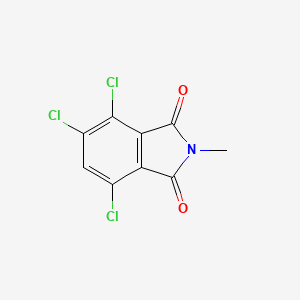

3,4,6-Trichloro-N-methylphthalimide is a halogenated phthalimide derivative characterized by three chlorine atoms at positions 3, 4, and 6 of the benzene ring and a methyl group attached to the nitrogen atom. Phthalimides are widely used in polymer chemistry, agrochemicals, and pharmaceuticals due to their thermal stability and reactivity. The chlorine atoms enhance electron-withdrawing effects, influencing reactivity in polymerization or substitution reactions, while the N-methyl group may improve solubility compared to bulkier substituents like phenyl groups .

Properties

IUPAC Name |

4,5,7-trichloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2/c1-13-8(14)5-3(10)2-4(11)7(12)6(5)9(13)15/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHNFLJRXDXJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503551 | |

| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72524-66-4 | |

| Record name | 4,5,7-Trichloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The anhydride reacts with methylamine in glacial acetic acid under a nitrogen atmosphere. The process begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbons of the anhydride, leading to ring-opening and subsequent cyclization to form the phthalimide core. Key conditions include:

-

Temperature : 50–54°C during methylamine addition, followed by 93°C for cyclization.

-

Solvent : Glacial acetic acid, which protonates the amine, enhancing its nucleophilicity.

-

Stoichiometry : A 4.3:1 molar excess of methylamine relative to the anhydride ensures complete conversion.

Procedural Overview

-

Setup : A 250 mL three-neck flask equipped with a dry-ice condenser, thermometer, and gas sparger is charged with 25.01 g (92.8 mmol) of 3,4,6-trichlorophthalic anhydride and 100 mL of glacial acetic acid.

-

Methylamine Addition : Methylamine gas (12 g, 0.4 mol) is introduced over 1.5 hours at 50–54°C.

-

Cyclization : The mixture is heated to 93°C for 5 hours to facilitate imide formation.

-

Work-Up : The reaction is cooled, filtered, and washed with cold water to remove acetic acid residues.

-

Drying : The product is vacuum-dried (0.2 mmHg) for 24 hours, yielding 15.97 g (64.8% yield) of a white powder.

Characterization Data

| Property | Value |

|---|---|

| Melting Point | 166–167.5°C |

| Molecular Formula | C₉H₅Cl₃NO₂ |

| Yield | 64.8% |

| Purity | >95% (by NMR and elemental analysis) |

Alternative Methods and Comparative Analysis

While the anhydride-amine route remains predominant, alternative strategies have been explored for related N-substituted trichlorophthalimides.

Solvent and Catalyst Screening

The patent EP0525066B1 highlights the importance of solvent choice in related fluorination reactions, with polar aprotic solvents like sulfolane improving reaction efficiency. While these findings pertain to downstream fluorination, they underscore the broader principle that solvent selection impacts intermediate purity. For example, substituting glacial acetic acid with dimethylformamide (DMF) in the anhydride-amine reaction could alter reaction kinetics but may introduce challenges in product isolation.

Industrial-Scale Production Considerations

Scaling the anhydride-amine method requires addressing three critical factors:

-

Methylamine Handling : Methylamine gas is toxic and flammable, necessitating closed-system reactors and rigorous gas-scrubbing protocols.

-

Solvent Recovery : Glacial acetic acid is corrosive and costly; industrial plants often implement distillation units for solvent reuse.

-

Temperature Control : Exothermic reactions during methylamine addition demand precise cooling systems to prevent runaway reactions.

A typical batch process in a 1,000 L reactor achieves >60% yield with a cycle time of 8–10 hours, including cooling and filtration steps.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichloro-N-methylphthalimide undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

- Oxidation : KMnO4, OsO4, CrO3/Py

- Reduction : H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4

- Substitution : Alkyl halides, alcohols under Mitsunobu conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids or their derivatives, while reduction reactions yield amines or alcohols .

Scientific Research Applications

3,4,6-Trichloro-N-methylphthalimide is widely used in scientific research due to its unique properties. Some of its applications include:

- Organic Synthesis : Used as a building block for the synthesis of various organic compounds.

- Pharmaceuticals : Utilized in the development of new drugs and therapeutic agents.

- Agrochemicals : Employed in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism by which 3,4,6-Trichloro-N-methylphthalimide exerts its effects involves its interaction with molecular targets and pathways. For example, it can undergo photochemical reactions, such as hydrogen abstraction and cyclization, which are useful in the synthesis of heterocyclic compounds .

Comparison with Similar Compounds

Key Observations :

- N-Substituents: Methyl groups (compact, non-polar) vs. phenyl (bulky, aromatic) or trichloromethylthio (reactive, sulfur-based) influence steric effects and application scope. For example, N-phenyl derivatives are used in polyimide monomers (), while trichloromethylthio groups are common in fungicides () .

Inference for this compound :

- The three chlorine atoms likely enhance reactivity in electrophilic substitutions or polymer cross-linking.

- The N-methyl group balances solubility and steric hindrance, making it suitable for applications requiring moderate polarity.

Biological Activity

3,4,6-Trichloro-N-methylphthalimide (TCMP) is an organic compound characterized by its molecular formula . It features a phthalimide structure with three chlorine atoms positioned at the 3, 4, and 6 locations on the aromatic ring. This unique arrangement contributes to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The presence of chlorine atoms significantly alters the reactivity and biological properties of TCMP compared to its non-halogenated counterparts. The compound's structure allows it to act as a reactive intermediate in various chemical reactions, particularly in nucleophilic substitutions and further halogenation processes.

Antiviral Properties

Recent studies have explored the antiviral potential of phthalimide derivatives, including TCMP. For instance, research involving N-phthalimide-linked 1,2,3-triazole analogues demonstrated significant antiviral activity against the COVID-19 virus. These derivatives exhibited over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells . Although TCMP itself has not been directly tested for antiviral activity, its structural similarities to effective derivatives suggest potential for similar applications.

Inhibition Mechanisms

The biological activity of TCMP may be linked to its ability to interact with critical enzymes involved in viral replication. Molecular docking studies have indicated that phthalimide derivatives can inhibit viral enzymes such as the main protease (Mpro) of SARS-CoV-2. This interaction is facilitated by non-covalent bonding, which stabilizes the compound within the enzyme's active site . Such mechanisms highlight the importance of structural modifications in enhancing the efficacy of phthalimide-based compounds.

Study on Phthalimide Derivatives

A study focusing on various phthalimide derivatives revealed that modifications at specific positions could enhance their biological activity. The incorporation of different substituents influenced both antiviral efficacy and cytotoxicity profiles. For example, certain analogues demonstrated potent inhibitory effects against viral enzymes while maintaining low toxicity levels in mammalian cell lines .

| Compound | IC50 (µM) | % Inhibition | Cytotoxicity |

|---|---|---|---|

| TCMP | N/A | N/A | N/A |

| Triazole-Phthalimide | 90 | >90% | Low |

| Other Derivatives | Varies | Varies | Varies |

Synthesis Methods

TCMP can be synthesized through various chemical pathways that involve chlorination and amination reactions. The methods utilized often aim for high yield and purity while minimizing environmental impact. For instance, one efficient synthesis route involves using high-temperature conditions in water-ethanol mixtures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3,4,6-Trichloro-N-methylphthalimide, and how do reaction parameters influence yield?

- Methodological Answer: A key approach involves chlorination of N-methylphthalimide derivatives under controlled conditions. For example, in structurally similar N-phenyl analogs (e.g., 3,4,6-trichloro-N-phenylphthalimide), dechlorination or substitution reactions using zinc dust and NaOH at 60°C for 25 hours yielded 36.7% of a dichlorinated product . Adjusting parameters such as temperature, catalyst (e.g., palladium on carbon), and stoichiometry of reducing agents (e.g., sodium formate) can optimize outcomes. For N-methyl derivatives, analogous protocols with modified nucleophiles (e.g., methylamine) may be explored.

Q. Which analytical techniques are critical for characterizing this compound, particularly to resolve positional isomerism?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. The compound’s SMILES notation (e.g., ClC1=C(C(=O)N(C)C(=O)C2=C1Cl)C(Cl)=C2) predicts distinct splitting patterns in NMR, while isotopic clusters in HRMS help confirm molecular composition. X-ray crystallography, as applied to related tetrachlorophthalimides , can resolve spatial arrangements of substituents.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Safety data for analogs like N-(Trichlormethylthio)phthalimide (CAS 133-07-3) emphasize using fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact . Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal.

Advanced Research Questions

Q. How can researchers mitigate low yields in selective dechlorination reactions of this compound?

- Methodological Answer: Evidence from N-phenyl analogs shows that reaction efficiency depends on reducing agent selection (e.g., zinc vs. sodium formate) and solvent polarity . Design of Experiments (DoE) can systematically optimize variables (temperature, time, catalyst loading). For instance, palladium-catalyzed hydrogenolysis may selectively remove chlorine atoms at specific positions, as seen in borylated tetrachlorophthalimide syntheses .

Q. What strategies enable functionalization of the phthalimide core in this compound for tailored applications?

- Methodological Answer: Advanced functionalization involves cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids. For example, borylated tetrachlorophthalimides are synthesized via palladium-catalyzed coupling, enabling aryl/alkyl group introduction . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps derived from crystallographic data .

Q. How do solvent and temperature affect the stability of this compound during long-term storage?

- Methodological Answer: Stability studies on related chlorinated phthalimides suggest storing the compound in anhydrous, inert solvents (e.g., DMF or DMSO) at 4°C to prevent hydrolysis. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.